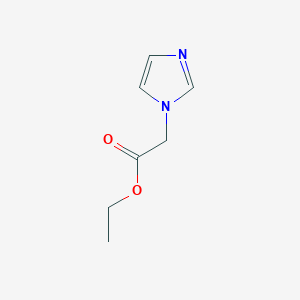

Ethyl 1H-imidazole-1-acetate

説明

Ethyl 1H-imidazole-1-acetate (CAS: 17450-34-9) is an imidazole-derived ester with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is synthesized via alkylation of imidazole using ethyl chloroacetate or ethyl bromoacetate in the presence of a base like anhydrous K₂CO₃, yielding 80–82% under reflux conditions in acetone . The product is typically a semi-liquid, used without further purification in downstream applications, such as synthesizing Brønsted acid ionic liquids (BAILs) for corrosion inhibition . Its structure features an ethyl ester group directly linked to the imidazole nitrogen, conferring reactivity for further functionalization (e.g., quaternization or hydrolysis) . Commercial availability is noted in specialty chemical catalogs, underscoring its industrial relevance .

特性

IUPAC Name |

ethyl 2-imidazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITZNDMCFHYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396568 | |

| Record name | Ethyl 1H-imidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-34-9 | |

| Record name | Ethyl 1H-imidazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The solvent-free N-alkylation of imidazole with ethyl chloroacetate represents a green chemistry approach to synthesizing ethyl 1H-imidazole-1-acetate. Adapted from the tert-butyl analog described by Belwal and Patel, this method involves reacting imidazole with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole attacks the electrophilic carbon of ethyl chloroacetate.

Key parameters include:

-

Molar ratios : A 1:1:1.27 molar ratio of imidazole, ethyl chloroacetate, and K₂CO₃.

-

Temperature profile : Initial cooling to 0–5°C to control exothermicity, followed by gradual heating to 60°C for 4–6 hours.

-

Workup : Addition of water to the reaction mixture, followed by filtration and air-drying to isolate the product as a crystalline solid.

Esterification of Imidazole-1-Acetic Acid with Ethanol

Acid-Catalyzed Esterification

This two-step approach first synthesizes imidazole-1-acetic acid, which is subsequently esterified with ethanol. The hydrolysis of tert-butyl imidazole-1-acetate to the free acid, as reported by Belwal and Patel, can be adapted for this purpose.

-

Hydrolysis of tert-butyl imidazole-1-acetate :

-

Esterification with ethanol :

-

The free acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.

-

A Dean-Stark trap may be employed to remove water and shift equilibrium toward ester formation.

-

Challenges and Optimizations

-

Purity concerns : Residual acid catalyst may require neutralization and purification via recrystallization.

-

Yield limitations : Esterification yields are typically lower (50–70%) compared to direct alkylation due to equilibrium constraints.

Alternative Routes Using Chloroacetyl Chloride

Acyl Chloride Intermediate

A less common method involves the reaction of imidazole with chloroacetyl chloride to form imidazole-1-acetyl chloride, followed by esterification with ethanol. This route, though feasible, introduces handling challenges due to the reactivity of acyl chlorides.

Practical Considerations

-

Safety : Requires strict temperature control to mitigate exothermic reactions.

-

Solvent use : Often necessitates dichloromethane (DCM) or dioxane as reaction media, conflicting with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Solvent-free alkylation | ~66%* | 4–6 hours | None | High |

| Acid-catalyzed esterification | 50–70% | 6–8 hours | Ethanol | Moderate |

| Chloroacetyl chloride route | 45–60% | 8–10 hours | DCM/dioxane | Low |

化学反応の分析

Types of Reactions: Ethyl 1H-imidazole-1-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-1-acetic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Imidazole-1-acetic acid.

Reduction: Ethyl 1H-imidazole-1-ethanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

Ethyl 1H-imidazole-1-acetate is utilized in the synthesis of various pharmaceutical agents due to its imidazole structure, which is known for biological activity. The compound serves as a precursor in the synthesis of imidazole derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Study:

A study highlighted the use of this compound in synthesizing novel imidazole derivatives that showed promising antibacterial activity against resistant strains of bacteria. The derivatives were synthesized through a multi-step reaction involving this compound as a key intermediate .

2. Enzyme Inhibition

Research indicates that imidazole derivatives can act as enzyme inhibitors, particularly in the context of cancer treatment. This compound has been explored for its potential to inhibit specific enzymes involved in tumor growth.

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | Protein Kinase | Moderate Inhibition |

| Related Derivative | Cyclooxygenase | Strong Inhibition |

Agrochemical Applications

1. Pesticide Formulation

this compound is also being investigated for its role in agrochemicals, particularly as a component in pesticide formulations. Its efficacy against various pests has been evaluated, showing potential for use in sustainable agriculture practices.

Case Study:

In field trials, formulations containing this compound demonstrated significant effectiveness against common agricultural pests while exhibiting minimal toxicity to beneficial insects .

Materials Science Applications

1. Polymer Chemistry

The compound is utilized in the development of new polymeric materials due to its ability to participate in polymerization reactions. This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

| Application | Polymer Type | Enhancement Achieved |

|---|---|---|

| Coating | Epoxy Resins | Increased Adhesion |

| Composite Materials | Thermoplastics | Enhanced Strength |

作用機序

The mechanism of action of Ethyl 1H-imidazole-1-acetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its biological activity.

類似化合物との比較

Industrial and Research Relevance

- Its role in synthesizing BAILs for carbon steel corrosion inhibition highlights its utility in materials science, contrasting with pharmaceutical-focused derivatives (e.g., ) .

生物活性

Ethyl 1H-imidazole-1-acetate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the current understanding of its biological activity, summarizing key findings from various studies, including data tables and case studies.

This compound has the molecular formula C7H10N2O2 and is characterized by the presence of an imidazole ring, which is known for its diverse biological properties. The compound is synthesized through various methods, often involving the reaction of imidazole derivatives with acetic acid or its derivatives.

Overview

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial DNA synthesis, similar to other imidazole derivatives.

Case Studies

-

Antibacterial Activity Against Multi-Drug Resistant Strains

A study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound, against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 20–40 µM against S. aureus, indicating significant antibacterial potential . -

Comparison with Standard Antibiotics

In comparative studies, this compound exhibited lower MIC values than traditional antibiotics like ceftriaxone, suggesting it could serve as a complementary treatment option in antibiotic resistance scenarios .

HIV-1 Integrase Inhibition

This compound has also been studied for its antiviral properties, particularly its ability to inhibit HIV-1 integrase. In vitro assays demonstrated that certain derivatives of imidazole, including this compound, showed moderate inhibition rates against HIV-1 integrase at concentrations around 100 µM. Notably, some compounds exceeded a 50% inhibition threshold in specific assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the imidazole ring and side chains can significantly affect potency and selectivity against bacterial and viral targets.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | HIV-1 IN Inhibition (%) |

|---|---|---|---|

| This compound | 20–40 | 40–70 | Moderate (33–45) |

| Ceftriaxone | 0.1 | Not applicable | N/A |

Q & A

Q. What are the established synthetic routes for Ethyl 1H-imidazole-1-acetate, and how can reaction conditions be optimized for academic laboratory settings?

this compound is typically synthesized via nucleophilic substitution or esterification reactions involving imidazole derivatives. A methodological approach involves:

- Substrate activation : Use of carbodiimide coupling agents to activate carboxylic acid intermediates for ester formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.

- Yield improvement : Catalytic bases like triethylamine mitigate side reactions during esterification .

Q. How can spectroscopic and crystallographic techniques be effectively employed to characterize this compound?

- NMR spectroscopy : - and -NMR identify proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm) and ester carbonyl signals (δ 165–170 ppm).

- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving hydrogen bonding in the imidazole ring. Data collection at low temperatures (100 K) improves resolution .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 169.1) .

Advanced Research Questions

Q. What strategies are recommended for designing novel this compound derivatives with enhanced biological activity, and how should structure-activity relationships (SAR) be investigated?

- Derivatization : Introduce substituents at the imidazole N1 or acetate positions (e.g., halogenation or alkylation) to modulate electronic properties.

- SAR analysis :

- In vitro assays : Test derivatives for target-specific activity (e.g., enzyme inhibition using fluorescence-based assays).

- Computational modeling : Perform docking studies with AutoDock Vina to predict binding affinities to targets like EGFR .

- Data correlation : Compare IC values with substituent Hammett constants to establish electronic effects .

Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives during structural refinement?

- Data validation : Cross-check experimental XRD data with CIF files from the Cambridge Structural Database.

- Refinement protocols :

- Use SHELXL-2018 for anisotropic displacement parameters and twinning corrections.

- Apply Hirshfeld surface analysis to resolve disorder in the acetate moiety .

Q. What computational chemistry approaches are most suitable for predicting the reactivity and electronic properties of this compound in medicinal chemistry applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., B3LYP/6-311++G(d,p) basis set).

- Molecular dynamics : Simulate solvation effects in water/DMSO using GROMACS to assess stability.

- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. What experimental protocols ensure safe handling and proper waste management of this compound given its potential reactivity?

- Safety measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。